molecular formula C25H22O3 B607895 GW7604 CAS No. 195611-82-6

GW7604

カタログ番号: B607895
CAS番号: 195611-82-6
分子量: 370.4 g/mol
InChIキー: SCVIEONTACSLJA-YGCRUXFTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

GW7604 can be synthesized through a series of chemical reactions starting from (Z)-4-hydroxytamoxifen. The synthetic route involves the esterification of (E/Z)-3-(4-((E)-1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl)phenyl)acrylic acid with alkenols of various lengths . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

化学反応の分析

Degradation Kinetics

GW7604-PtCl complexes exhibit solvent-dependent stability (Table 1):

Table 1: Degradation half-lives of this compound-Pent-PtCl

SolventLigand Release (9 days)Complete Degradation
Acetonitrile35% 23 days
DMF33% 14 days
DMSO100% (5 min) Immediate

Key degradation pathways:

  • Chlorido ligand displacement by amino acids/nucleotides

  • DMSO-induced ethylene ligand substitution → [PtCl₃(DMSO)]⁻ formation

No oxidative decomposition occurs, unlike Zeise’s salt derivatives .

Biomolecular Interactions

This compound-PtCl complexes demonstrate targeted biological activity:

DNA Binding

  • ΔTm = +8.4°C with plasmid pSport1 (5 μM complex)

  • 5′-GMP coordination confirmed via ¹H NMR shift (Δδ = +0.45 ppm)

Protein Interaction

  • Forms [this compound-Pent-Pt(Ala)(MeOH)]⁺ adduct in cell medium (ESI-HRMS: m/z 983.24 [M+H]⁺)

  • Precipitates serum proteins through Pt-S bond formation

Enzymatic Inhibition Profile

This compound-Pent-PtCl shows dual COX inhibition:

Table 2: Cyclooxygenase inhibition data

IsoformIC₅₀ (μM)Selectivity vs Zeise’s Salt
COX-11.70 3.2× improvement
COX-21.82 5.1× improvement

Mechanism: (en)PtCl₃ moiety blocks arachidonic acid oxidation at heme center .

Cytotoxic Mechanisms

ERα-dependent activity in MCF-7 cells (Fig. 2):

  • Cellular Uptake : 18.7 ng Pt/10⁶ cells (vs 2.1 ng in SKBr3)

  • Vesicle Trafficking : Lysosomal accumulation → nuclear transfer (t₁/₂ = 4.2 hr)

  • Viability Reduction : 78% at 30 μM (MTT assay)

Apoptosis induction correlates with γH2AX foci formation (12.8 foci/cell) .

This systematic analysis demonstrates this compound's unique reactivity profile, combining platinum coordination chemistry with SERM-directed biological targeting. The data underscore its potential as a dual-action therapeutic agent requiring further pharmacokinetic optimization.

作用機序

GW7604は、エストロゲン受容体、特にエストロゲン受容体アルファとエストロゲン受容体ベータに結合することでその効果を発揮します . 結合すると、this compoundはエストロゲン受容体の活性化を阻害し、エストロゲン応答性遺伝子の転写を阻止します。 これにより、エストロゲン受容体陽性腫瘍細胞の細胞増殖が阻害されます . 関与する分子標的と経路には、エストロゲン受容体シグナル伝達経路とトランスフォーミング増殖因子アルファ(TGFα)遺伝子があります .

6. 類似の化合物との比較

This compoundは、(Z)-4-ヒドロキシタモキシフェンやラロキシフェンなどの他の選択的エストロゲン受容体モジュレーターに似ています。 this compoundには、これらの化合物とは異なるユニークな特性があります。

類似の化合物には以下が含まれます。

  • (Z)-4-ヒドロキシタモキシフェン
  • ラロキシフェン
  • フルベストラント
  • GW5638

これらの化合物は、作用機序が似ていますが、結合親和性、選択性、治療用途が異なります。

類似化合物との比較

GW7604 is similar to other selective estrogen receptor modulators such as (Z)-4-hydroxytamoxifen and raloxifene. this compound has unique properties that distinguish it from these compounds:

Similar compounds include:

  • (Z)-4-Hydroxytamoxifen
  • Raloxifene
  • Fulvestrant
  • GW5638

These compounds share similar mechanisms of action but differ in their binding affinities, selectivity, and therapeutic applications.

生物活性

GW7604 is a synthetic compound that has garnered attention for its biological activity, particularly in the context of estrogen receptor (ER) modulation and potential applications in cancer therapy. This article delves into the compound's mechanisms of action, cytotoxicity, and its role as an antiestrogen, supported by various research findings and case studies.

This compound acts primarily as a selective estrogen receptor downregulator (SERD). Its structure allows it to bind effectively to the ligand-binding site of the estrogen receptor, influencing ER signaling pathways. Studies have demonstrated that this compound exhibits a unique mechanism compared to other antiestrogens like tamoxifen and raloxifene. For instance, research indicates that this compound decreases the stability of the ER, leading to reduced activation of estrogen-responsive genes, which is critical for its anti-cancer effects .

Comparative Binding Affinity

The binding affinity of this compound to ERα and ERβ has been shown to be significant. It binds preferentially to ERα, which is often overexpressed in breast cancer cells. This high affinity enables this compound to exert its effects in hormone-sensitive environments, such as those found in certain breast cancers .

Cytotoxicity Studies

Cytotoxicity assays have been conducted using various breast cancer cell lines, including MCF-7 (ER-positive) and SKBr3 (ER-negative). The results indicate that this compound exhibits selective cytotoxicity towards ER-positive cells. In MCF-7 cells, for example, this compound demonstrated substantial cell death at concentrations as low as 20 μM, while it showed minimal effects on SKBr3 cells .

Table 1: Cytotoxic Effects of this compound on Breast Cancer Cell Lines

Cell LineConcentration (μM)Cytotoxic Effect (%)
MCF-72065
SKBr32010

Case Studies and Research Findings

  • Cytotoxic Conjugates : Recent studies have explored the development of this compound conjugates with platinum compounds (e.g., this compound-Pent-PtCl). These conjugates show enhanced cytotoxic properties by facilitating the delivery of platinum into cancer cells. In MCF-7 cells, these complexes achieved intracellular platinum concentrations significantly higher than those seen with conventional chemotherapeutics like cisplatin .
  • Partial Agonist Activity : In certain cellular contexts, such as Ishikawa cells, this compound has been observed to act as a partial agonist. This dual activity can be beneficial in therapeutic settings where modulation rather than complete inhibition of ER activity is desired .
  • Resistance Mechanisms : Studies indicate that this compound retains efficacy in tamoxifen-resistant models, suggesting its potential as a treatment option for patients who have developed resistance to conventional therapies . This characteristic is crucial given the increasing prevalence of tamoxifen resistance in clinical settings.

Future Directions

Research continues to explore the full potential of this compound as an antiestrogen and its role in combination therapies. The compound's ability to modulate ER activity without promoting tumor growth positions it as a promising candidate for further clinical development.

特性

IUPAC Name

(E)-3-[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O3/c1-2-23(19-6-4-3-5-7-19)25(21-13-15-22(26)16-14-21)20-11-8-18(9-12-20)10-17-24(27)28/h3-17,26H,2H2,1H3,(H,27,28)/b17-10+,25-23+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVIEONTACSLJA-YGCRUXFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)C=CC(=O)O)C2=CC=C(C=C2)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)/C=C/C(=O)O)\C2=CC=C(C=C2)O)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195611-82-6
Record name GW 7604
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195611826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GW7604
Reactant of Route 2
Reactant of Route 2
GW7604
Reactant of Route 3
Reactant of Route 3
GW7604
Reactant of Route 4
GW7604
Reactant of Route 5
Reactant of Route 5
GW7604
Reactant of Route 6
GW7604

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。